REACTION_CXSMILES
|
[F:1][C:2]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:3]=1[O:4][C:5]1[C:6]2[CH:13]=[CH:12][NH:11][C:7]=2[N:8]=[CH:9][N:10]=1.C([O-])=O.[NH4+]>C(O)C>[F:1][C:2]1[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][C:3]=1[O:4][C:5]1[C:6]2[CH:13]=[CH:12][NH:11][C:7]=2[N:8]=[CH:9][N:10]=1 |f:1.2|
|
Name
|
4-(2-fluoro-4-nitro-phenoxy)-7H-pyrrolo[2,3-d]pyrimidine
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC=2C3=C(N=CN2)NC=C3)C=CC(=C1)[N+](=O)[O-]
|
Name
|
PtS
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
451 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 min upon which the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a round bottom flask equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
was filtered hot through celite
|
Type
|
CUSTOM
|
Details
|
Removal of the ethanol
|
Type
|
ADDITION
|
Details
|
was followed by the addition of 1N HCl, which
|
Type
|
WASH
|
Details
|
was further washed twice with DCM (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
The organic layer was then washed twice with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of solvent in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1OC=1C2=C(N=CN1)NC=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |